molecular formula C8H15NO B2995676 Endo-9-azabicyclo[3.3.1]nonan-3-ol CAS No. 504-12-1

Endo-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B2995676
CAS No.: 504-12-1
M. Wt: 141.214
InChI Key: LAZFLHAAIKYNNV-JIGDXULJSA-N
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Description

Endo-9-azabicyclo[3.3.1]nonan-3-ol is a heterocyclic compound containing nitrogen as the only ring heteroatom. It is a derivative of 9-azabicyclo[3.3.1]nonane, which is a bicyclic structure with a nitrogen bridge. This compound is known for its applications in the synthesis of agrochemical agents and medicines .

Mechanism of Action

Target of Action

Endo-9-azabicyclo[3.3.1]nonan-3-ol is a complex organic compound that plays a significant role in various biochemical reactions . .

Mode of Action

The compound is known to interact with its targets through a series of chemical reactions. For instance, a 9-azabicyclo[3.3.1]nonan-3-one derivative is reacted with hydrogen in the presence of a catalyst composed of a ruthenium complex to obtain an this compound derivative .

Biochemical Pathways

The compound is involved in the oxidation of alcohols to afford the corresponding carbonyl compounds . This reaction is part of broader biochemical pathways that play a crucial role in various biological processes.

Result of Action

The result of the compound’s action is the production of carbonyl compounds from the oxidation of alcohols . These carbonyl compounds can then participate in further reactions, contributing to various biological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Endo-9-azabicyclo[3.3.1]nonan-3-ol can be synthesized by reducing 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method involves the use of sodium borohydride in a methanol solvent . Another method utilizes a ruthenium complex as a catalyst in the presence of hydrogen to achieve the reduction .

Industrial Production Methods

The industrial production of this compound typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using a ruthenium catalyst. This method is preferred due to its cost-effectiveness and minimal waste generation .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Endo-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to act as an intermediate in the synthesis of agrochemical and medicinal agents sets it apart from other similar compounds .

Properties

IUPAC Name

(1S,5R)-9-azabicyclo[3.3.1]nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZFLHAAIKYNNV-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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